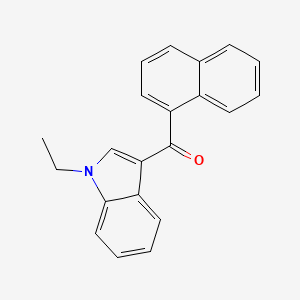

(1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone

Übersicht

Beschreibung

(1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone typically involves the reaction of 1-ethylindole with naphthalen-1-ylmethanone under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the indole derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Cannabinoid Receptor Interaction

(1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone acts primarily as an agonist for the cannabinoid receptors CB1 and CB2. Its binding affinities are significantly higher than those of natural cannabinoids like THC, suggesting it may elicit stronger psychoactive effects. Specifically, it has been reported that this compound possesses a binding affinity approximately 40 times greater at the CB1 receptor compared to THC, and 14 times greater at the CB2 receptor .

Biochemical Effects

The compound's interaction with cannabinoid receptors leads to various biochemical effects, including modulation of neurotransmitter release and influence on cellular signaling pathways. These properties make it a subject of interest in studies related to pain management, neuroprotection, and other therapeutic areas .

Research Applications

Synthetic Cannabinoids in Medicine

Research has indicated that this compound may have potential applications in developing new therapeutic agents for conditions such as chronic pain, anxiety disorders, and neurodegenerative diseases. Its ability to mimic natural cannabinoids allows researchers to explore its efficacy in treating various ailments while minimizing side effects associated with traditional therapies .

Analytical Chemistry

The compound has been utilized in analytical chemistry for developing methods to identify and quantify synthetic cannabinoids in biological samples. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have been employed to detect this compound and its metabolites in plasma and urine samples, aiding in forensic toxicology and drug monitoring .

Case Studies

Case Study 1: Toxicological Analysis

A study conducted on the pharmacokinetics of this compound revealed that when administered intraperitoneally in animal models, the compound produced significant psychoactive effects similar to those observed with THC. The study highlighted the importance of understanding the metabolism and excretion pathways of synthetic cannabinoids for both therapeutic applications and public health safety .

Case Study 2: Therapeutic Potential

In a clinical setting, researchers investigated the effects of this compound on patients suffering from chronic pain. The results indicated that patients experienced reduced pain levels without significant adverse effects, suggesting that this synthetic cannabinoid could serve as a viable alternative to traditional analgesics .

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Structure | (C19H18N2O) |

| CB1 Binding Affinity | ~40 times greater than THC |

| CB2 Binding Affinity | ~14 times greater than THC |

| Potential Applications | Pain management, anxiety treatment, neuroprotection |

| Analytical Methods Used | LC-MS for detection in biological samples |

Wirkmechanismus

The mechanism of action of (1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to modulation of biological activities. The compound may exert its effects through binding to specific proteins or interfering with cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar indole structure.

1-(1-Ethyl-1H-indol-3-yl)ethanone: Another indole derivative with a similar structure.

Indole-3-carbinol: Known for its anticancer properties.

Uniqueness

(1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone is unique due to its combination of an indole moiety with a naphthalene ring, which may confer distinct biological and chemical properties compared to other indole derivatives. This unique structure makes it a valuable compound for further research and development in various scientific fields.

Biologische Aktivität

(1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone, also known as a synthetic cannabinoid, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interaction with cannabinoid receptors, cytotoxicity, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C21H17NO

- Molecular Weight : 299.3658 g/mol

- SMILES Notation : CCN1C=C(C(=O)C2=CC=CC3=C2C=CC=C3)C2=C1C=CC=

This compound primarily acts as a full agonist at the cannabinoid receptors CB1 and CB2. Its binding affinity is significantly higher than that of THC, the primary psychoactive component of cannabis. Specifically, it exhibits:

- CB1 Receptor Affinity : Approximately 40 times greater than THC.

- CB2 Receptor Affinity : Approximately 14 times greater than THC .

These interactions suggest that this compound may elicit potent psychoactive effects, similar to those observed with other synthetic cannabinoids.

1. Cytotoxicity and Antiproliferative Effects

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | <10 |

| MCF7 (Breast Cancer) | <10 |

| HeLa (Cervical Cancer) | <10 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms that warrant further investigation .

2. Antimicrobial Activity

There is emerging evidence regarding the antimicrobial properties of this compound, particularly against certain bacterial strains. The minimum inhibitory concentration (MIC) values are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| Escherichia coli | Inactive |

| Candida albicans | 7.80 |

These results indicate potential applications in treating infections caused by resistant bacterial strains .

3. Neurological Effects

Given its action as a cannabinoid receptor agonist, this compound may influence neurological pathways. Studies have reported effects such as:

- Psychotropic Effects : Similar to THC, including alterations in mood and perception.

- Potential Therapeutic Uses : Investigated for conditions such as anxiety and chronic pain management .

Case Studies

Several case studies have documented the effects of synthetic cannabinoids like this compound in both clinical and experimental settings:

- Clinical Observations : Reports indicate that users experience symptoms such as dry mouth, nausea, and confusion after administration, highlighting the need for careful monitoring in clinical use.

- Experimental Models : Animal studies have shown significant changes in behavior and physiological responses following administration of this compound, reinforcing its potent effects on the central nervous system .

Eigenschaften

IUPAC Name |

(1-ethylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c1-2-22-14-19(17-11-5-6-13-20(17)22)21(23)18-12-7-9-15-8-3-4-10-16(15)18/h3-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUBISUWTFPBFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016879 | |

| Record name | JWH-071 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209414-05-1 | |

| Record name | JWH-071 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.